![molecular formula C10H9NO2 B2827835 3-Cyanobenzenepropanoic acid CAS No. 42287-97-8](/img/structure/B2827835.png)
3-Cyanobenzenepropanoic acid
Overview
Description
3-Cyanobenzenepropanoic acid is a chemical compound with the CAS Number: 42287-97-8. It has a molecular weight of 175.19 and its IUPAC name is 3-(3-cyanophenyl)propanoic acid .
Molecular Structure Analysis
The molecular formula of 3-Cyanobenzenepropanoic acid is C10H9NO2 . Its InChI Code is 1S/C10H9NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5H2,(H,12,13) and the InChI key is GZVGDSHPRRFWFQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Cyanobenzenepropanoic acid is a solid at room temperature . It is sealed and stored in a dry room . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the current literature.Scientific Research Applications
Detection and Analysis
- 3-Cyanobenzenepropanoic acid shows potential in applications related to the detection of ions. A hexaphenylbenzene-based receptor, which forms fluorescent spherical aggregates, can detect cyanide ions in aqueous media, showcasing a ratiometric response via nucleophilic addition. This method offers a simple, portable, and low-cost approach for cyanide ion detection (Pramanik, Bhalla, & Kumar, 2014).
Environmental and Water Treatment
- In environmental studies, 3-Cyanobenzenepropanoic acid-related compounds have been used in the development of adsorbents for heavy metal extraction from water samples. For instance, decanoic acid-coated Fe3O4 nanoparticles demonstrate effective extraction and determination of trace amounts of heavy metals in water, showcasing its environmental application potential (Faraji et al., 2010).
Pharmaceutical Research
- Research on zwitterionic hydrates of compounds structurally similar to 3-Cyanobenzenepropanoic acid helps understand the stability and transformation pathways of pharmaceutical compounds. This research aids in understanding how different conditions like temperature, water activity, and pH affect solid form stability and transformation in pharmaceuticals (Braun et al., 2015).
Synthesis and Catalysis
- 3-Cyanobenzenepropanoic acid derivatives are involved in synthesis and catalysis. For example, 2-cyanophenylboronic acid reacts with alkynes or alkenes to afford substituted indenones or indanones, highlighting its role in creating cyclic skeletons via intramolecular nucleophilic addition (Miura & Murakami, 2005).
Dye Removal
- In the field of dye removal, methyl propylaminopropanoate-coated Fe3O4@SiO2 nanoparticles have been used to remove acid red 114 from aqueous solutions. This demonstrates the applicability of 3-Cyanobenzenepropanoic acid derivatives in water treatment and purification processes (Galangash et al., 2016).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
A study on maize seedlings suggests that this compound may induce oxidative stress, affecting the cytochrome oxidase (cox) and alternative oxidase (aox) pathways .
Result of Action
It has been suggested that the compound may induce oxidative stress in maize seedlings, leading to changes in respiration and reactive oxygen species (ros) production .
Action Environment
Factors such as ph, temperature, and nutrient availability can influence the behavior of many chemical compounds .
properties
IUPAC Name |
3-(3-cyanophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVGDSHPRRFWFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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